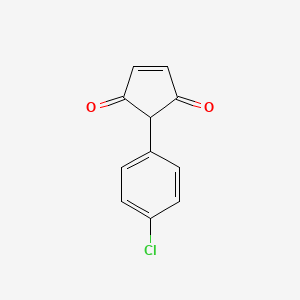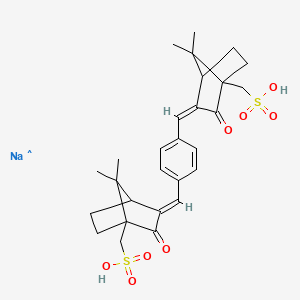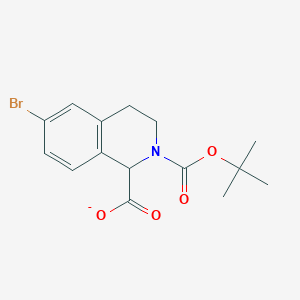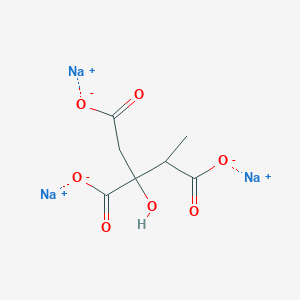
meso-Tetraphenylporphyrin-Pd(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
meso-Tetraphenylporphyrin-Pd(II): is a coordination complex where palladium(II) is centrally coordinated to a meso-tetraphenylporphyrin ligand. This compound is part of the broader class of metalloporphyrins, which are known for their extensive applications in various fields due to their unique chemical and physical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of meso-tetraphenylporphyrin typically involves the condensation of pyrrole with benzaldehyde under acidic conditions, followed by the insertion of palladium(II) into the porphyrin ring. This can be achieved through a reaction with palladium(II) chloride in a suitable solvent such as chloroform or dichloromethane .
Industrial Production Methods: While specific industrial production methods for meso-tetraphenylporphyrin-Pd(II) are not extensively documented, the general approach involves large-scale synthesis of the porphyrin ligand followed by metal insertion. This process can be optimized for higher yields and purity through controlled reaction conditions and purification techniques .
化学反応の分析
Types of Reactions: meso-Tetraphenylporphyrin-Pd(II) can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the central palladium ion.
Reduction: Reduction reactions can also occur, altering the oxidation state of the palladium center.
Substitution: Ligand substitution reactions are common, where different ligands can replace the coordinated groups around the palladium center
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using various nucleophiles or electrophiles under controlled conditions
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized porphyrin derivatives, while substitution reactions can produce a variety of palladium complexes with different ligands .
科学的研究の応用
meso-Tetraphenylporphyrin-Pd(II) has a wide range of applications in scientific research:
作用機序
The mechanism of action of meso-tetraphenylporphyrin-Pd(II) involves the central palladium ion, which can facilitate various chemical transformations. The palladium center can undergo changes in oxidation state, allowing it to participate in redox reactions. Additionally, the porphyrin ligand can absorb light and transfer energy to the palladium center, enabling photochemical reactions .
類似化合物との比較
- meso-Tetraphenylporphyrin-Zn(II)
- meso-Tetraphenylporphyrin-Cu(II)
- meso-Tetraphenylporphyrin-Ni(II)
Comparison: meso-Tetraphenylporphyrin-Pd(II) is unique due to the specific properties imparted by the palladium ion. Compared to its zinc, copper, and nickel counterparts, the palladium complex exhibits distinct catalytic activities and photophysical properties. For instance, palladium complexes are often more effective in catalysis due to the versatile oxidation states of palladium .
特性
分子式 |
C44H30N4Pd |
|---|---|
分子量 |
721.2 g/mol |
IUPAC名 |
palladium(2+);(1Z,4Z,10Z,14Z)-5,10,15,20-tetraphenyl-21,23-dihydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H30N4.Pd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,45,48H;/q-2;+2/b41-33-,41-34?,42-35-,42-37?,43-36?,43-38-,44-39?,44-40-; |
InChIキー |
FOPWBWCZZPTBRA-QPDCLQQUSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C/2=C\3/N/C(=C(\C4=CC=C([N-]4)/C(=C/5\N/C(=C(\C6=CC=C2[N-]6)/C7=CC=CC=C7)/C=C5)/C8=CC=CC=C8)/C9=CC=CC=C9)/C=C3.[Pd+2] |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=C(C6=CC=C2[N-]6)C7=CC=CC=C7)N5)C8=CC=CC=C8)C9=CC=CC=C9)N3.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12349022.png)
![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)

![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)

![Quinoxalino[2,3-b]phenazine](/img/structure/B12349049.png)


